molecular formula C7H7Cl2NO2 B8094238 Azanium;2,4-dichlorobenzoate CAS No. 63468-64-4

Azanium;2,4-dichlorobenzoate

Cat. No.: B8094238
CAS No.: 63468-64-4
M. Wt: 208.04 g/mol
InChI Key: VLFQVPXJDDRCIZ-UHFFFAOYSA-N
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Description

Azanium;2,4-dichlorobenzoate is a chemical compound that consists of the azanium ion and the 2,4-dichlorobenzoate ion. The 2,4-dichlorobenzoate ion is derived from 2,4-dichlorobenzoic acid, which is a chlorinated derivative of benzoic acid. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-dichlorobenzoic acid, which is a precursor to Azanium;2,4-dichlorobenzoate, can be achieved through the liquid-phase oxidation of 2,4-dichlorotoluene. This process involves the use of a catalyst containing cobalt, manganese, and bromine, and is carried out in the presence of a gas containing molecular oxygen, such as pure oxygen or air. The reaction is typically conducted in a lower fatty acid, such as acetic acid, or its anhydride, at temperatures ranging from 100°C to 220°C .

Industrial Production Methods

Industrial production of 2,4-dichlorobenzoic acid follows similar methods to those used in laboratory synthesis but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product, which is essential for its subsequent conversion to this compound.

Chemical Reactions Analysis

Types of Reactions

Azanium;2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the chlorine atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Major Products Formed

    Substitution Reactions: Products include hydroxylated derivatives of 2,4-dichlorobenzoate.

    Oxidation Reactions: Products include various oxidized forms of the compound, depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of Azanium;2,4-dichlorobenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorobenzoic Acid
  • 2,5-Dichlorobenzoic Acid
  • 2,6-Dichlorobenzoic Acid

Uniqueness

Azanium;2,4-dichlorobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biodegradation pathway. Compared to other dichlorobenzoic acids, it has distinct applications in the synthesis of organic compounds and in environmental bioremediation .

Properties

IUPAC Name

azanium;2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2.H3N/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFQVPXJDDRCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63468-64-4
Record name Benzoic acid, 2,4-dichloro-, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63468-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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